Tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate

Description

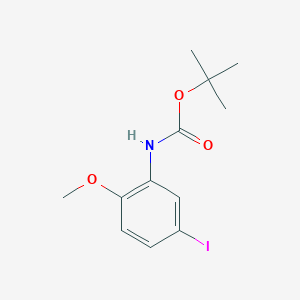

tert-Butyl N-(5-iodo-2-methoxyphenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to an aromatic amine. The compound’s structure includes a phenyl ring substituted with an iodine atom at the 5-position and a methoxy group at the 2-position. Such compounds are widely utilized as intermediates in pharmaceutical research, particularly for protecting amines during multi-step syntheses of bioactive molecules .

Properties

IUPAC Name |

tert-butyl N-(5-iodo-2-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJUVOXGHFZGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate typically involves the reaction of 5-iodo-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

- Dissolve 5-iodo-2-methoxyaniline in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbamate group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Organic Synthesis

Tert-butyl carbamates are commonly utilized as protecting groups in organic synthesis due to their stability and ease of removal. The specific compound tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate serves as a precursor for various synthetic pathways:

- N-Boc Protection : The tert-butyl group acts as an N-Boc (N-tert-butoxycarbonyl) protecting group for amines, facilitating selective reactions without interfering with other functional groups. This is particularly useful in multi-step syntheses where protection and deprotection strategies are essential .

- Synthesis of Iodinated Compounds : The presence of the iodine atom in the structure allows for further functionalization through nucleophilic substitution reactions, making it a valuable intermediate in synthesizing iodinated pharmaceuticals .

Medicinal Chemistry

The compound has shown potential applications in medicinal chemistry, particularly in the development of new therapeutic agents:

- Anticancer Activity : Research indicates that derivatives of phenyl carbamates can influence cancer cell differentiation and proliferation. For instance, compounds that modulate tubulin dynamics have been explored for their ability to induce differentiation in acute myeloid leukemia (AML) cells . this compound may serve as a scaffold for developing such bioactive molecules.

- Targeted Drug Delivery : The iodo and methoxy substituents enhance the lipophilicity and biological activity of the compound, which can be beneficial in designing targeted drug delivery systems .

Biochemical Probes

The unique structural features of this compound allow it to function as a biochemical probe:

- Binding Studies : The compound can be employed in binding assays to study interactions with various biomolecules, including proteins and nucleic acids. Its ability to modify biological pathways makes it useful for elucidating mechanisms of action in cellular systems .

Case Study 1: Deprotection Methodology

A study demonstrated a mild method for deprotecting N-Boc groups using oxalyl chloride in methanol, showcasing the versatility of tert-butyl carbamates in synthetic applications. The method yielded high conversions with various substrates, indicating its broad applicability in organic synthesis .

Case Study 2: Anticancer Screening

In another research effort, compounds derived from phenolic structures similar to this compound were screened for their ability to upregulate differentiation markers in AML cell lines. The results highlighted the potential of such compounds in cancer therapeutics .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an N-Boc protecting group; facilitates selective reactions |

| Medicinal Chemistry | Potential anticancer agent; scaffold for drug development |

| Biochemical Probes | Useful in binding studies; elucidates interactions with biomolecules |

| Case Studies | Demonstrated successful deprotection methodology; shown potential in cancer therapeutics |

Mechanism of Action

The mechanism of action of tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Aromatic tert-Butyl Carbamates

Key Observations :

- Electronic Effects : The iodine atom in the target compound is a heavy, weakly electron-withdrawing substituent, contrasting with the strongly electron-withdrawing nitro group in the 5-fluoro-2-nitro derivative . The methoxy group (electron-donating) in the target compound may enhance ring stability compared to nitro-substituted analogs.

- Reactivity : Iodo-substituted aromatics are less reactive in nucleophilic substitutions than bromo or chloro analogs (e.g., ’s pyridinyl derivative) but are valuable in transition-metal-catalyzed cross-couplings due to iodine’s superior leaving-group ability .

Heterocyclic and Bicyclic Carbamates

Table 2: Comparison of Heterocyclic tert-Butyl Carbamates

Key Observations :

- Stereochemical Complexity: Piperidine and bicyclic derivatives (e.g., and ) exhibit stereochemical diversity, enabling tailored interactions in drug-receptor binding.

- Biological Relevance : Heterocyclic carbamates are prevalent in kinase inhibitors (e.g., ’s pyrazolo[3,4-d]pyrimidine derivative), whereas iodo-aromatic carbamates may find use in radiopharmaceuticals due to iodine’s isotopic properties .

Functional Group Variations

Table 3: Impact of Functional Groups on Physicochemical Properties

Key Observations :

- Solubility: The iodo and methoxy groups in the target compound reduce aqueous solubility compared to amino-substituted analogs () .

- Stability : The Boc group in all compounds is acid-labile, but electron-withdrawing substituents (e.g., nitro in ) may accelerate deprotection under acidic conditions .

Biological Activity

Tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through a series of chemical reactions involving the carbamate formation from the corresponding amine and tert-butyl chloroformate. The presence of the iodine and methoxy groups on the phenyl ring enhances its reactivity and biological properties.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 20.1 | ROS generation |

| B | HepG2 | 14 | Tubulin interference |

| C | PC12 | 22 | Cell cycle arrest |

These findings suggest that compounds with similar structures may exhibit significant cytotoxic effects against cancer cells through mechanisms such as reactive oxygen species (ROS) generation and tubulin polymerization interference .

2. Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitors of various cytochrome P450 enzymes (CYPs) are crucial in drug metabolism. A related compound demonstrated potent inhibition of CYP3A4, indicating potential drug-drug interaction risks:

| Compound | CYP Isoform | IC50 (µM) |

|---|---|---|

| D | CYP3A4 | 0.34 |

| E | CYP1A4 | >5 |

Such inhibition can lead to significant pharmacokinetic implications, necessitating further investigation into the safety profiles of these compounds in therapeutic settings .

3. Antioxidant Activity

The antioxidant properties of related compounds have been explored, showing varying degrees of efficacy in scavenging free radicals. For example, compounds with methoxy substitutions exhibited enhanced antioxidant activity measured through DPPH radical scavenging assays:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| F | 85 |

| G | 78 |

These results highlight the potential of this compound and its derivatives in mitigating oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on a series of carbamate derivatives, one compound was found to induce apoptosis in MCF-7 breast cancer cells through ROS-mediated pathways. The study reported an IC50 value of 20 µM, suggesting effective cytotoxicity against this cell line.

Case Study 2: Enzyme Interaction

A pharmacokinetic study evaluated the interactions of a related compound with liver microsomes, revealing significant time-dependent inhibition of CYP3A4. This raises concerns regarding the metabolic stability and potential adverse effects when co-administered with other drugs.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(5-iodo-2-methoxyphenyl)carbamate in academic settings?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine moiety of 5-iodo-2-methoxyaniline. A common approach uses Boc anhydride [(Boc)₂O] in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions . For example, Troiani et al. (2011) demonstrated a biocatalytic method for analogous carbamates, optimizing reaction time (60 hours) and solvents (THF) to achieve chemoselectivity . Post-synthesis purification via column chromatography (ethyl acetate/hexane) is recommended, followed by characterization using NMR and mass spectrometry.

Q. How should researchers characterize this compound structurally?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR to confirm the Boc group (e.g., tert-butyl protons at ~1.3 ppm) and aromatic/iodine-substituted regions.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~363.06 g/mol for C₁₂H₁₅INO₃). For example, PubChem-derived data for similar carbamates use ESI+ or MALDI-TOF .

- X-ray Crystallography : Employ SHELX programs for structure refinement. Sheldrick (2008) highlights SHELXL’s robustness for small-molecule refinement, emphasizing hydrogen atom placement and thermal parameter adjustments .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Storage : Store at 2–8°C in airtight containers, away from strong acids/oxidizers, as tert-butyl carbamates may decompose under extreme conditions .

Advanced Research Questions

Q. How can hydrogen bonding influence the crystal packing of tert-butyl carbamate derivatives?

- Methodological Answer : Hydrogen bonds between the carbamate NH and electron-rich groups (e.g., methoxy oxygen) stabilize crystal lattices. Das et al. (2016) analyzed tert-butyl carbamates via X-ray diffraction, identifying key interactions:

| Bond Type | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| N–H···O | 2.85–3.10 | 150–160 | Layer stacking |

| C–H···π | 3.20–3.50 | 110–130 | 3D cohesion |

| These interactions guide polymorph prediction and solubility studies . |

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection, as shown in a 60-hour reflux of phenyl carbamates in THF .

- Temperature Control : Maintain 40–50°C during iodination to prevent byproduct formation.

- Workup : Extract with ethyl acetate (3×) and wash with brine to remove unreacted iodine. Yield improvements (≥75%) are achievable with strict anhydrous conditions .

Q. How do researchers resolve discrepancies in crystallographic data during refinement?

- Methodological Answer :

- Data Validation : Cross-check SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry .

- Thermal Parameters : Anisotropic refinement for non-hydrogen atoms improves model accuracy.

- Contradiction Example : If R-factor exceeds 5%, re-examine hydrogen positions using Fourier difference maps .

Q. How is stereochemical purity validated for chiral tert-butyl carbamate intermediates?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to assess enantiomeric excess (ee).

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for absolute configuration confirmation, as applied to tert-butyl (2R,3S)-configured derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.